molecular formula C15H14N4O B11945134 3-(3-Aminophenylamino)-1-phenyl-2-pyrazolin-5-one CAS No. 94906-63-5

3-(3-Aminophenylamino)-1-phenyl-2-pyrazolin-5-one

Cat. No.: B11945134
CAS No.: 94906-63-5
M. Wt: 266.30 g/mol
InChI Key: YGCYLYRGUCMWMI-UHFFFAOYSA-N
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Description

3-(3-Aminophenylamino)-1-phenyl-2-pyrazolin-5-one is a heterocyclic compound that belongs to the pyrazoline family This compound is characterized by its unique structure, which includes an aminophenyl group and a phenyl group attached to a pyrazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminophenylamino)-1-phenyl-2-pyrazolin-5-one typically involves the reaction of 3-aminophenylhydrazine with chalcones under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazoline ring. Common solvents used in this reaction include ethanol, methanol, and acetic acid. The reaction is usually carried out at temperatures ranging from 60°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminophenylamino)-1-phenyl-2-pyrazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminophenyl and phenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

3-(3-Aminophenylamino)-1-phenyl-2-pyrazolin-5-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Aminophenylamino)-1-phenyl-2-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Aminophenylamino)-1-phenyl-2-pyrazolin-5-one: Similar structure with an aminophenyl group at the 4-position.

    3-(3-Aminophenylamino)-1-(4-methylphenyl)-2-pyrazolin-5-one: Contains a methyl-substituted phenyl group.

    3-(3-Aminophenylamino)-1-phenyl-2-pyrazolin-5-thione: Features a thione group instead of a ketone.

Uniqueness

3-(3-Aminophenylamino)-1-phenyl-2-pyrazolin-5-one is unique due to its specific substitution pattern and the presence of both aminophenyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

94906-63-5

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

5-(3-aminophenyl)imino-2-phenylpyrazolidin-3-one

InChI

InChI=1S/C15H14N4O/c16-11-5-4-6-12(9-11)17-14-10-15(20)19(18-14)13-7-2-1-3-8-13/h1-9H,10,16H2,(H,17,18)

InChI Key

YGCYLYRGUCMWMI-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=CC=CC(=C2)N)NN(C1=O)C3=CC=CC=C3

Origin of Product

United States

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